2-Hexadecyl-1-octadecanol

Übersicht

Beschreibung

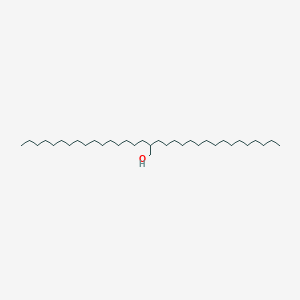

1-Octadecanol, 2-hexadecyl- is a long-chain fatty alcohol with the molecular formula C34H70O. It is also known as 2-hexadecyl-1-octadecanol and has a molecular weight of 494.92 g/mol . This compound is typically used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Octadecanol, 2-hexadecyl- can be synthesized through the reaction of long-chain alcohols such as 1-hexadecanol and 1-octadecanol with maleic anhydride. This reaction forms amphiphilic mono-L cis-butene dicarboxylates, which can then be further processed to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of 1-octadecanol from octadecanoic acid (stearic acid) is achieved through hydrogenation using a Ni/Co/Mo sulfide catalyst in a liquid-phase trickle-bed reactor . This method ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Octadecanol, 2-hexadecyl- undergoes various chemical reactions, including:

Oxidation: Reacts with strong oxidants to form corresponding aldehydes or carboxylic acids.

Reduction: Can be reduced to form alkanes or other reduced forms of alcohols.

Substitution: Participates in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or nickel (Ni).

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Forms aldehydes or carboxylic acids.

Reduction: Produces alkanes or other reduced alcohols.

Substitution: Results in the formation of alkyl halides or other substituted compounds.

Wissenschaftliche Forschungsanwendungen

1-Octadecanol, 2-hexadecyl- has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of amphiphilic compounds and as a precursor for the preparation of nanoparticles.

Biology: Employed in the study of lipid bilayers and membrane structures.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the production of surfactants, emulsifiers, and stabilizers.

Wirkmechanismus

The mechanism of action of 1-octadecanol, 2-hexadecyl- involves its interaction with lipid membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .

Vergleich Mit ähnlichen Verbindungen

1-Octadecanol, 2-hexadecyl- can be compared with other long-chain fatty alcohols such as:

1-Hexadecanol (Cetyl alcohol): Similar in structure but with a shorter carbon chain.

1-Octadecanol (Stearyl alcohol): Has the same carbon chain length but lacks the additional hexadecyl group.

Uniqueness

The presence of the additional hexadecyl group in 1-octadecanol, 2-hexadecyl- imparts unique amphiphilic properties, making it more effective in applications requiring both hydrophilic and hydrophobic interactions.

Biologische Aktivität

2-Hexadecyl-1-octadecanol, also known as a long-chain fatty alcohol, is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and cosmetics. This article reviews the biological activity of this compound, summarizing findings from diverse studies, including its toxicity, metabolism, and physiological effects.

This compound is a fatty alcohol with the following chemical properties:

- Molecular Formula : C34H70O

- CAS Number : 112-92-5

- Molecular Weight : 498.94 g/mol

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In a study on Wistar rats, the oral LD50 was determined to be greater than 5.0 g/kg body weight, indicating low acute toxicity. No mortality was observed at this dosage, and no significant adverse effects were noted in biochemical or histopathological evaluations even at higher doses (up to 1000 mg/kg/day) over a 28-day period .

Metabolism and Absorption

Research indicates that the absorption of this compound is influenced by its lipid solubility. A study involving C14-labeled octadecanol showed that approximately 56.6% of the absorbed compound was found in the lymphatic system, predominantly as triglycerides (over 50%). The metabolic pathways revealed that more than half of the absorbed fraction was converted into triglycerides, with smaller fractions metabolized into phospholipids and cholesterol esters .

Effects on Plant Physiology

A notable study investigated the effects of applying a mixture of hexadecanol and octadecanol on plant stomatal movement. The results indicated that these fatty alcohols could influence leaf water retention and transpiration rates, suggesting potential applications in agriculture for enhancing drought resistance in crops .

Sjögren-Larsson Syndrome (SLS)

In patients with Sjögren-Larsson syndrome, characterized by abnormal fatty alcohol metabolism, keratinocytes exhibited significantly elevated levels of fatty alcohols including hexadecanol and octadecanol. This accumulation was linked to deficiencies in fatty aldehyde dehydrogenase (FALDH), leading to altered lipid metabolism which may contribute to the skin symptoms observed in SLS .

Summary of Findings

Eigenschaften

IUPAC Name |

2-hexadecyloctadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H70O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34(33-35)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGLLMWPRVWKFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H70O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074370 | |

| Record name | 1-Octadecanol, 2-hexadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69472-23-7 | |

| Record name | 2-Hexadecyl-1-octadecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69472-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octadecanol, 2-hexadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069472237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octadecanol, 2-hexadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octadecanol, 2-hexadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.